[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Description
Background and Significance in Heterocyclic Chemistry
Heterocyclic compounds constitute one of the most important classes of organic molecules, with more than half of all known compounds belonging to this category. These compounds, characterized by cyclic structures containing atoms of at least two different elements as ring members, have demonstrated remarkable versatility in both natural and synthetic chemistry. The significance of heterocyclic chemistry is particularly evident in pharmaceutical applications, where 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.
The pyrazole ring system, represented by the formula (CH)3N2H, is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Pyrazoles have emerged as a privileged structure in medicinal chemistry, with notable pharmaceutical applications including the anti-inflammatory drug celecoxib and the anabolic steroid stanozolol. The fundamental properties of pyrazole include its weak basic character, with a pKb value of 11.5, and its planar molecular geometry as confirmed by X-ray crystallography.
Tetrazole compounds represent another crucial class of nitrogen-rich heterocycles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their unique properties, including high nitrogen content, thermal stability, and diverse biological activities. The combination of pyrazole and tetrazole moieties in hybrid structures has emerged as a particularly promising approach in contemporary heterocyclic chemistry.
Heterocyclic compounds demonstrate extensive applications across multiple domains, serving predominantly as pharmaceuticals, agrochemicals, and veterinary products. They also function as sanitizers, developers, antioxidants, corrosion inhibitors, copolymers, and dyestuffs. The importance of heterocyclic structures is further emphasized by their presence in numerous natural products, including antibiotics such as penicillins and cephalosporins, and alkaloids such as vinblastine, morphine, and reserpine.
Historical Development of Pyrazole-Tetrazole Hybrid Compounds
The historical development of pyrazole chemistry can be traced back to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883. Subsequently, Hans von Pechmann developed a classical synthesis method in 1898, demonstrating the preparation of pyrazole from acetylene and diazomethane. This foundational work established the groundwork for the extensive exploration of pyrazole derivatives that would follow in subsequent decades.
The evolution of pyrazole-tetrazole hybrid compounds represents a more recent development in heterocyclic chemistry, emerging from the recognition that combining multiple pharmacophoric elements within a single molecular framework could enhance biological activity and selectivity. Research in this area has intensified over the past decade, with investigators exploring various synthetic strategies to construct these complex heterocyclic systems.
Recent synthetic methodologies have demonstrated the feasibility of creating pyrazole-tetrazole hybrids through diverse approaches. One significant advancement involves the use of Ugi azide reactions to transform aldehyde-functionalized pyrazoles into tetrazole-containing compounds. Alternative synthetic routes have employed sodium azide-mediated cyclization reactions, where nitrile-functionalized precursors undergo [2+3] cycloaddition to form tetrazole rings.
The development of energetic pyrazole-tetrazole compounds has represented a particularly active area of research, with investigators focusing on enhancing detonation properties through strategic molecular design. These studies have revealed that isomeric variations in pyrazole-tetrazole structures can significantly impact density and detonation performance, with specific structural modifications leading to superior energetic properties compared to conventional explosives.
Biological activity studies have demonstrated that pyrazole-tetrazole hybrids exhibit diverse pharmacological properties, including analgesic, anti-inflammatory, antifungal, and antidiabetic activities. The synthesis of novel tetrazole compounds featuring pyrazole moieties has yielded compounds with excellent in vitro antifungal activities against Candida species and Cryptococcus neoformans, with minimum inhibitory concentration values ranging from 0.06 to 1 microgram per milliliter.
Research Objectives and Scope of the Review
The primary objective of this review is to provide a comprehensive examination of [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid, focusing on its chemical properties, synthetic methodologies, and structural characteristics. This compound represents a unique example of pyrazole-tetrazole hybrid chemistry, incorporating both the 3,5-dimethyl-substituted pyrazole ring and the tetrazole moiety linked through an acetic acid functionality.
The scope of this review encompasses the fundamental chemical properties of the target compound, including its molecular structure, spectroscopic characteristics, and thermal stability. Particular attention is given to the structural features that distinguish this compound from other pyrazole-tetrazole hybrids, including the specific substitution pattern on the pyrazole ring and the acetic acid linkage that provides additional functionality for potential derivatization or biological interaction.
A critical aspect of this review involves the examination of synthetic approaches that have been developed for the preparation of related pyrazole-tetrazole compounds. While the specific synthetic route for this compound has not been extensively documented in the literature, analogous synthetic methodologies provide valuable insights into potential preparative strategies.
The chemical reactivity and stability characteristics of the compound constitute another important focus area. The presence of multiple nitrogen-containing heterocyclic systems, combined with the carboxylic acid functionality, creates a complex molecular environment with diverse potential reaction pathways and interaction modes.
Contemporary research trends in pyrazole-tetrazole chemistry have emphasized the development of compounds with enhanced biological activities and improved selectivity profiles. The examination of structure-activity relationships has revealed that specific substitution patterns and linkage strategies can significantly influence biological potency and selectivity. These findings provide important context for understanding the potential applications and further development of this compound.
Properties
IUPAC Name |
2-[5-(3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-5-3-6(2)14(10-5)8-9-12-13(11-8)4-7(15)16/h3H,4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBJXRLELCZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(N=N2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Pyrazole Nitrile Intermediate
- Starting from a suitable pyrazole precursor (such as 3,5-dimethyl-1H-pyrazole derivatives), the nitrile functionality is introduced by first converting the corresponding oxime.
- The oxime is prepared by reacting the pyrazole aldehyde with hydroxylamine hydrochloride in ethanol under reflux for approximately 2 hours.
- The oxime is then dehydrated using acetic anhydride at 140-150 °C for 1 hour to yield the pyrazole nitrile intermediate.
- This step is confirmed by IR spectroscopy showing the disappearance of the aldehyde peak (~1670 cm⁻¹) and appearance of a sharp nitrile peak (~2200 cm⁻¹).
Step 2: Formation of Tetrazole Ring by [2+3] Cycloaddition
- The pyrazole nitrile is reacted with sodium azide (2 equivalents) and triethyl ammonium chloride (catalytic amount) in dimethylformamide (DMF).
- The reaction mixture is refluxed for 24 to 48 hours, during which the azide ion undergoes a 1,3-dipolar cycloaddition with the nitrile group to form the tetrazole ring.
- Completion is monitored by thin-layer chromatography (TLC).
- After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the tetrazole compound.
- The solid is filtered and recrystallized from a chloroform-ethanol mixture to yield the 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl intermediate.
Step 3: Alkylation to Introduce Acetic Ester
- The tetrazole intermediate is mixed with anhydrous potassium carbonate in dry acetone.
- Ethyl chloroacetate (1.2 equivalents) is added, and the mixture is refluxed for 4 hours.
- The solvent is removed under reduced pressure, and the residue is recrystallized from 90% ethanol to isolate the pyrazolyl tetrazole ester.
Step 4: Hydrolysis to Yield the Acetic Acid
- The ester is refluxed with 25% aqueous sodium hydroxide in 90% ethanol for 4 hours.
- Upon cooling, the mixture is acidified with dilute hydrochloric acid to precipitate the final acetic acid derivative.
- The product is filtered and recrystallized from 90% ethanol to obtain pure [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Yield (%) (Reported) |
|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, NaOH, ethanol | 2 h | Reflux | High (typically >80%) |
| Dehydration to nitrile | Acetic anhydride | 1 h | 140-150 °C | High |
| Tetrazole ring formation | Sodium azide, triethyl ammonium chloride, DMF | 24-48 h | Reflux (~150 °C) | Moderate to high |
| Alkylation (ester formation) | Ethyl chloroacetate, K2CO3, dry acetone | 4 h | Reflux | High |
| Hydrolysis (acid formation) | 25% NaOH aqueous, 90% ethanol | 4 h | Reflux | High |
Analytical and Spectroscopic Confirmation
- IR Spectroscopy: Disappearance of aldehyde C=O stretch (~1670 cm⁻¹) after oxime formation; appearance of nitrile stretch (~2200 cm⁻¹) after dehydration; characteristic tetrazole N-N=N stretch (~1290 cm⁻¹).
- NMR Spectroscopy: Signals corresponding to pyrazole methyl groups, tetrazole ring protons, and acetic acid methylene protons confirm structure.
- Elemental Analysis: Consistent with calculated values for carbon, hydrogen, nitrogen content.
- TLC Monitoring: Used to confirm reaction progress during cycloaddition and alkylation steps.
Research Findings and Notes
- The use of sodium azide in DMF under reflux is a well-established and reliable method for tetrazole ring formation from nitriles.
- Triethyl ammonium chloride acts as a catalyst to facilitate the cycloaddition.
- The esterification and subsequent hydrolysis steps allow for efficient introduction of the acetic acid side chain.
- The method preserves the integrity of the pyrazole ring and allows for substitution at the 3,5-positions, such as methyl groups.
- These compounds have been studied for their biological activities, making the synthetic route valuable for medicinal chemistry applications.
Summary Table of Preparation Method
| Stage | Reaction Type | Key Reagents | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|---|
| 1. Oxime Formation | Condensation | Hydroxylamine hydrochloride, NaOH | Ethanol | Reflux | 2 h | Pyrazolyl oxime |
| 2. Dehydration to Nitrile | Dehydration | Acetic anhydride | None (neat) | 140-150 °C | 1 h | Pyrazole nitrile |
| 3. Tetrazole Formation | [2+3] Cycloaddition | Sodium azide, triethyl ammonium chloride | DMF | Reflux | 24-48 h | Pyrazolyl tetrazole |
| 4. Alkylation | Nucleophilic substitution | Ethyl chloroacetate, K2CO3 | Dry acetone | Reflux | 4 h | Pyrazolyl tetrazole ester |
| 5. Hydrolysis | Ester hydrolysis | NaOH (25% aqueous) | 90% Ethanol | Reflux | 4 h | This compound |
Chemical Reactions Analysis
Types of Reactions
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds derived from pyrazole and tetrazole exhibit promising anticancer properties. For instance, derivatives of [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid have been tested against various cancer cell lines. In vitro assays revealed that these compounds can inhibit the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 6.43 |
| B | PC-3 | 9.83 |
Antimicrobial Properties
The antimicrobial potential of pyrazole-tetrazole derivatives has also been explored. Studies indicate that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis .
Energetic Materials
The incorporation of this compound into energetic materials has been a focus of research due to its high nitrogen content and stability. These materials are being investigated for applications in propellants and explosives, where their energy density and thermal stability are critical .
| Material Type | Application | Energy Density (kJ/kg) |
|---|---|---|
| Propellant | Aerospace | 1715 |
| Explosive | Military | 915 |
Synthesis and Characterization
A notable study involved the synthesis of this compound through a multi-step reaction involving hydrazoic acid and acetic anhydride. The resulting compound was characterized using IR spectroscopy and NMR to confirm its structure, revealing a nearly planar configuration conducive to its biological activity .
Pharmacological Evaluation
In a pharmacological evaluation, derivatives of this compound were subjected to various assays to assess their anti-inflammatory and analgesic properties. Results indicated a significant reduction in inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism by which [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(MIDA-boryl)acetic Acid (5b)
- Structure: Replaces the tetrazole with a MIDA-boryl (N-methyliminodiacetic acid boronate) group.
- Properties : Melting point: 110–115°C (decomposition); IR peaks at 1768 cm⁻¹ (C=O stretch) and 1669 cm⁻¹ (B-O) .
- Applications : The MIDA-boryl group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry .
b. 2-(3,5-Diethyl-1H-pyrazol-1-yl)acetic Acid
- Structure : Features diethyl substituents on the pyrazole instead of dimethyl, increasing lipophilicity.
- Molecular Formula : C₉H₁₄N₂O₂ .
- Applications : Simpler structure may enhance metabolic stability compared to dimethyl derivatives, though specific biological data are unreported .
c. (E)-2-(4-((4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid
Biological Activity
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrazole ring and a tetrazole moiety, which are known for their biological significance. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Weight | 206.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and tetrazole moieties exhibit significant antimicrobial properties. A study evaluating various derivatives of pyrazole indicated that certain modifications enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Specifically, compounds with chlorosubstituents showed remarkable inhibition zones compared to standard antibiotics like ciprofloxacin.
Case Study:
In a comparative study, this compound derivatives were tested against multiple bacterial strains. The results indicated that the compound displayed moderate to high antimicrobial activity, particularly against gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds with similar structures have been tested for their ability to inhibit inflammation in animal models. One specific derivative was shown to be comparable to indomethacin in reducing carrageenan-induced edema in mice .
Research Findings:
A study highlighted that the anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Anticancer Activity
The anticancer properties of pyrazole derivatives are also noteworthy. Compounds with similar structural features have been investigated for their cytotoxic effects on various cancer cell lines. For example, derivatives were found to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .
Case Study:
In vitro studies demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against A-431 and Jurkat cell lines, with IC values lower than those of established chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of acetylacetone with tetrazole precursors under mild conditions. For example, a reaction using acetylacetone (1.1 equiv) at room temperature, followed by purification via reversed-phase column chromatography, yields the product in 89% purity . Optimization of stoichiometry, solvent choice (e.g., ethanol/water mixtures), and temperature control are critical to minimizing side products like unreacted pyrazole intermediates.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with Zn(II) coordination complexes of tetrazole derivatives serving as benchmarks for validating bond lengths and angles .
- Spectroscopy : IR identifies key functional groups (e.g., C=O at ~1768 cm⁻¹, tetrazole ring vibrations at ~1520 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and purity .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to its handling in laboratory settings?
- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies show resistance to hydrolysis over a pH range of 3–9, making it suitable for aqueous reaction conditions . Storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes have been reported?
- Methodology : The tetrazole moiety acts as a N,N-chelating ligand, forming octahedral complexes with transition metals like Zn(II). Structural analysis reveals nearly coplanar pyridine and tetrazole rings (dihedral angle ~7.06°), with axial water molecules contributing to hydrogen-bonded 3D networks . Such complexes are studied for catalytic or material science applications.
Q. What role does this compound play in multicomponent reactions for synthesizing heterocyclic drug candidates?
- Methodology : It serves as a scaffold for functionalization via nucleophilic substitution or cross-coupling. For example, coupling with aryl halides under Suzuki-Miyaura conditions introduces bioactive groups (e.g., fluorophenoxy) for antimicrobial or anticancer screening . High-throughput experimentation (HTE) protocols evaluate reaction scope and regioselectivity .
Q. How does pH and temperature affect its stability in biological or catalytic systems?
- Methodology : Accelerated stability testing under extreme conditions (e.g., 40–80°C, pH 1–12) monitored via HPLC shows decomposition above pH 10 due to tetrazole ring opening. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Arrhenius plots guide storage and application limits .
Q. What computational models predict its reactivity in click chemistry or bioorthogonal reactions?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model tetrazole ring strain and electron density distribution, predicting regioselectivity in Huisgen cycloadditions. Molecular docking studies assess binding affinity to biological targets like cyclooxygenase-2 .
Q. Are there reported contradictions in its bioactivity data across studies, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial IC₅₀ values may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Meta-analyses comparing standardized protocols (CLSI guidelines) and structural analogs (e.g., methyl vs. ethyl pyrazole derivatives) clarify structure-activity relationships .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for tetrazole ring formation to avoid hydrolysis .
- Crystallography : Use SHELXPRO for macromolecular refinement and validate hydrogen bonding via O–H⋯O interactions .
- Data Validation : Cross-reference spectroscopic data with PubChem/CAS entries to confirm purity and avoid misassignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
